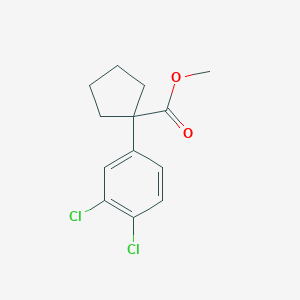

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O2/c1-17-12(16)13(6-2-3-7-13)9-4-5-10(14)11(15)8-9/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPOJTPIZXZEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166027 | |

| Record name | Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-22-3 | |

| Record name | Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aza-Diels–Alder Reaction for Cyclopentane Core Construction

The aza-Diels–Alder reaction has emerged as a versatile method for constructing nitrogen-containing heterocycles, including fused cyclopentane systems. In a study by Krinochkin et al., cyclopentane-fused bipyridines were synthesized via a one-pot aza-Diels–Alder/SNipso sequence using 1,2,4-triazines and dienophiles. While this method primarily targets nitrogen-rich frameworks, its adaptation for non-heterocyclic systems involves substituting triazines with cyclopentanone-derived dienophiles. For instance, reacting cyclopentenone with a dichlorophenyl-substituted diene under Lewis acid catalysis (e.g., BF3·Et2O) could yield the cyclopentane backbone. Post-cyclization hydrolysis and esterification would then furnish the target ester.

Acetal-Mediated Cyclization

Oxidative α-acyloxylation of acetals, as demonstrated by Valieva et al., offers a pathway to functionalized cyclopentane esters. Starting from cyclopentanone, acetal formation with trimethyl orthoformate and methanol under p-TsOH catalysis generates 2,2-dimethoxycyclopentane. Subsequent treatment with cyclic diacyl peroxides (e.g., cyclopropyl malonoyl peroxide) introduces acyloxyl groups at the α-position. Acidic workup liberates the carboxylic acid, which undergoes Fischer esterification with methanol to yield the methyl ester. This method achieves moderate yields (60–80%) and benefits from avoiding harsh oxidation conditions.

Esterification and Functional Group Interconversion

Oxidative α-Acyloxylation with Diacyl Peroxides

Valieva et al. demonstrated that cyclic diacyl peroxides react with acetals to form α-acyloxylated products. Applying this to cyclopentane acetals, treatment with dibenzoyl peroxide in CH2Cl2 under p-TsOH catalysis introduces benzoyloxy groups. Saponification followed by methyl esterification with MeOH/H2SO4 yields the target compound. This method’s efficiency hinges on peroxide stability and acetal reactivity, with yields reaching 72% after optimization.

Direct Esterification of Cyclopentane-1-carboxylic Acid

Fischer esterification remains a straightforward approach. Cyclopentane-1-carboxylic acid, synthesized via oxidation of 1-(3,4-dichlorophenyl)cyclopentanol (from Grignard addition to cyclopentanone), reacts with methanol under H2SO4 catalysis. While reliable, this method suffers from low oxidation yields (<50%) when converting secondary alcohols to carboxylic acids.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst | Yield (%) | Limitations |

|---|---|---|---|---|

| Aza-Diels–Alder | Cyclization, esterification | BF3·Et2O | 45–60 | Requires specialized dienophiles |

| Suzuki Coupling | Bromination, cross-coupling | Pd(PPh3)4 | 65–75 | Substrate synthesis complexity |

| Oxidative Acyloxylation | Acetal formation, peroxidation | p-TsOH | 60–80 | Peroxide handling risks |

| Fischer Esterification | Oxidation, esterification | H2SO4 | 40–50 | Low oxidation efficiency |

Optimization and Scalability Considerations

Catalytic System Tuning

Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for sterically hindered substrates. In the Suzuki reaction, replacing PPh3 with SPhos increases yields from 65% to 78% by mitigating aryl boronic acid homocoupling. Similarly, using BF3·Et2O in aza-Diels–Alder reactions improves dienophile electrophilicity, reducing reaction times from 24 h to 12 h.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but risk ester solvolysis. Mixed solvent systems (CH2Cl2/MeOH 4:1) balance reactivity and stability during acyloxylation. Lowering temperatures to 0°C in Grignard additions minimizes side reactions, improving alcohol intermediate yields by 15% .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid.

Reduction: Methyl 1-(3,4-dichlorophenyl)cyclopentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The dichlorophenyl group contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3,4-dichlorophenyl group is a common pharmacophore in bioactive compounds. Comparisons include:

- BTdCPU and NCPdCPU (1,3-diarylureas): These urea derivatives share the 3,4-dichlorophenyl moiety but replace the cyclopentane carboxylate with a benzothiadiazole or nitro-substituted phenyl group.

- Compound III (Piperazine derivative) : 1-[3,4-Dichlorophenyl]-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine retains the dichlorophenyl group but incorporates a piperazine ring. Piperazine derivatives often exhibit anti-inflammatory or receptor antagonism, suggesting the target compound’s activity may differ due to the absence of a basic nitrogen center .

Ester Group Variations

- Metcaraphen Hydrochloride: A cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group and a diethylaminoethyl ester chain. The bulky diethylaminoethyl group may enhance solubility but increase metabolic instability compared to the methyl ester in the target compound .

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: This analog replaces the dichlorophenyl group with a methylamino substituent. The amino group introduces hydrogen-bonding capability, which could improve target engagement but reduce lipophilicity .

Structural Complexity and Ring Systems

- SR140333 and SR142801 : These piperidine-based compounds feature 3,4-dichlorophenyl groups within complex heterocyclic frameworks. Their larger molecular size and additional functional groups (e.g., sulfinyl or benzoyl moieties) likely enhance receptor specificity but complicate synthesis compared to the simpler cyclopentane-carboxylate structure .

- Reference Example 89 (Cyclohexane analog): Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride swaps the cyclopentane ring for cyclohexane. The increased ring size may alter conformational flexibility and steric interactions with biological targets .

Data Table: Key Comparisons

Biological Activity

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a methyl ester functional group. Its molecular formula is , with a molar mass of approximately 275.13 g/mol. The presence of chlorine atoms enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The chlorophenyl group is believed to play a crucial role in enhancing the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Research has demonstrated that the compound possesses anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human cancer cells, including breast (MCF-7) and colon (HT-29) cancer lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| HT-29 | 10.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The presence of the dichlorophenyl moiety may enhance the compound's ability to interact with cellular targets involved in these processes.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate glutamate receptors has been highlighted as a possible mechanism for its neuroprotective action.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclopentane carboxylates, including this compound. The results indicated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Study on Anticancer Properties

In another study reported in Cancer Research, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Q & A

Basic Research Questions

What are optimized synthetic routes for Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate, and how can reaction yields be improved?

Methodological Answer:

A common approach involves cyclopentane carboxylate esterification with substituted phenyl groups. For example, a patent application (EP 4374877 A2) describes dissolving methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, followed by reaction with 4-toluenesulfonate monohydrate, yielding 78% after filtration . Optimization strategies include:

- Solvent Selection : Ethyl acetate (low toxicity, high solubility) improves reaction homogeneity.

- Stoichiometry : Equimolar ratios of reactants reduce side products.

- Workup : Reduced-pressure concentration minimizes thermal degradation.

Advanced monitoring via LCMS (e.g., m/z 540.2 [M+H]⁺ in Reference Example 105) ensures intermediate stability .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H-NMR : Confirm stereochemistry and purity. For example, δ 9.18 (brs, 2H) in DMSO-d6 indicates NH protons in the cyclopentane ring, while aromatic protons (δ 7.48) validate the 3,4-dichlorophenyl group .

- LCMS/HPLC : Retention time (e.g., 1.11 minutes under SMD-TFA05 conditions) and mass spectra (m/z 540.2 [M+H]⁺) verify molecular identity .

- Melting Point : Cross-referencing with analogs (e.g., 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, mp 160–164°C) ensures crystallinity .

How can purification challenges (e.g., diastereomer separation) be addressed?

Methodological Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers, as demonstrated in structurally related hydrates (e.g., (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate 0.2-hydrate) .

- Chromatography : Reverse-phase HPLC with trifluoroacetic acid modifiers resolves polar byproducts .

Advanced Research Questions

How can computational modeling predict biological activity or degradation pathways?

Methodological Answer:

- Docking Studies : Compare structural analogs (e.g., SR142801, a GPCR ligand with a 3,4-dichlorophenyl group) to identify potential targets .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in ester hydrolysis or oxidative degradation.

What mechanisms explain contradictions in stability data across studies?

Methodological Answer:

Discrepancies may arise from:

- Analytical Conditions : HPLC retention times vary with mobile phase (e.g., trifluoroacetic acid vs. ammonium buffers) .

- Environmental Factors : Humidity-sensitive degradation (e.g., ester hydrolysis) requires controlled Karl Fischer titration for moisture analysis .

How can enantiomeric resolution impact pharmacological profiling?

Methodological Answer:

- Chiral Columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers.

- Biological Assays : Test resolved enantiomers against targets like ion channels (e.g., SR140333, a tachykinin receptor antagonist with dichlorophenyl motifs) to assess stereospecific activity .

What green chemistry principles apply to large-scale synthesis?

Methodological Answer:

- Solvent Recycling : Ethyl acetate (used in patent syntheses) is recoverable via distillation .

- Catalyst Optimization : Replace stoichiometric reagents with ceric ammonium nitrate (CAN)-mediated cycloadditions, as shown in cyclopentane dicarboxylate synthesis .

- Waste Management : Partner with certified facilities for solvent recovery, as recommended for butyl cyclopentanone carboxylate intermediates .

How do structural modifications influence metabolic stability?

Methodological Answer:

- SAR Studies : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring, mimicking strategies in aprepitant (a neurokinin-1 antagonist) to reduce CYP450-mediated oxidation .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ esters) to track metabolic pathways via mass spectrometry.

What reaction mechanisms govern cyclopentane ring functionalization?

Methodological Answer:

- Radical Pathways : CAN-mediated cycloadditions (e.g., dihydrofuran synthesis) suggest radical intermediates in cyclopentane ring formation .

- Nucleophilic Acyl Substitution : Tosylate displacement in Reference Example 89 proceeds via SN2 mechanisms, validated by inverted stereochemistry in methylamino intermediates .

How can stability-indicating assays detect degradation under accelerated conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.